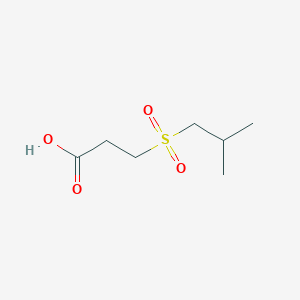

3-(2-Methylpropanesulfonyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLPWYIJJYRDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Class of Sulfonyl Containing Organic Acids and Derivatives

Sulfonyl-containing organic acids represent a significant class of compounds characterized by the presence of a sulfonyl group (R-SO₂-R') and a carboxylic acid moiety (-COOH). These molecules are noted for their strong acidity, often surpassing that of their corresponding carboxylic acids without the sulfonyl group. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the carboxylic proton.

3-(2-Methylpropanesulfonyl)propanoic acid is a specific example within this class, featuring an isobutyl group attached to the sulfonyl moiety. Its structure imparts a combination of hydrophilic (from the carboxylic acid and sulfonyl groups) and lipophilic (from the isobutyl and propyl groups) characteristics, influencing its solubility and reactivity.

Academic Significance in Advanced Organic Synthesis and Chemical Building Blocks

The bifunctional nature of 3-(2-Methylpropanesulfonyl)propanoic acid and its analogues makes them valuable building blocks in advanced organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

For instance, related compounds like (-)-3-benzoylthio-2-methyl-propanoic acid are crucial intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. google.com This highlights the potential of such propanoic acid derivatives in medicinal chemistry for the development of new therapeutic agents. The synthesis of various derivatives of propanoic acid is a topic of significant interest in the development of new pharmaceuticals and materials. google.comgoogle.comresearchgate.netgoogle.commdpi.com

The sulfonyl group, being a stable and strong electron-withdrawing group, can influence the reactivity of adjacent functional groups and serve as a key structural element in the design of molecules with specific electronic and steric properties.

Overview of Current Research Trajectories for Propanoic Acid Derivatives Bearing Sulfonyl Moieties

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a range of reactions, including acid-base, nucleophilic acyl substitution, reduction, and oxidation.

Acid-Base Properties and Salt Formation Studies

Like other carboxylic acids, this compound is acidic due to the polarization of the O-H bond and the ability of the resulting carboxylate anion to be stabilized by resonance. The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity of the carboxylic acid compared to simple alkanoic acids, by stabilizing the negative charge of the carboxylate through an inductive effect.

Carboxylic acids readily react with bases to form salts. For instance, treatment of this compound with a base such as sodium hydroxide (B78521) would result in the formation of sodium 3-(2-methylpropanesulfonyl)propanoate. This is a standard acid-base neutralization reaction. The formation of salts with various metals or organic bases is a common practice to improve the solubility or handling of carboxylic acids. For example, the reaction of propranolol (B1214883) with capric acid, a simple carboxylic acid, results in the formation of a 1:1 salt, propranolol caprate, which can be achieved through solvent crystallization or mechanochemistry. nih.gov

| Reactant | Product | Reaction Type |

| This compound | Sodium 3-(2-methylpropanesulfonyl)propanoate | Acid-Base (Salt Formation) |

| Propranolol + Capric Acid | Propranolol Caprate | Salt Formation |

Nucleophilic Acyl Substitution Pathways and Kinetics

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields an ester. For example, the esterification of propanoic acid with various alcohols has been studied, showing that reaction rates and yields are influenced by factors such as temperature and the structure of the alcohol. ceon.rs It is expected that this compound would undergo similar reactions. For instance, reacting it with methanol (B129727) under acidic conditions would produce methyl 3-(2-methylpropanesulfonyl)propanoate.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, coupling agents are often employed. For instance, titanium tetrachloride (TiCl4) has been used to mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. Studies on the synthesis of amides from 3-aroylpropionic acids have utilized condensing agents like phosphorus oxychloride in pyridine. scispace.comresearchgate.net

| Reaction | Reactants | Conditions | Product |

| Esterification | This compound, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | This compound, Amine | Coupling Agent (e.g., TiCl₄) or conversion to acid chloride | Amide |

Investigations into Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxyl group of a carboxylic acid is at a high oxidation state and can be reduced to a primary alcohol. beilstein-journals.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. wizeprep.comnumberanalytics.commasterorganicchemistry.comorgosolver.comlibretexts.org The reaction is usually carried out in an anhydrous solvent like diethyl ether, followed by an acidic workup. libretexts.org It is anticipated that the reduction of this compound with LiAlH₄ would yield 3-(2-methylpropanesulfonyl)propan-1-ol. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org

Reactivity and Stability of the Sulfonyl Group

The sulfonyl group (-SO₂-) is a robust and electron-withdrawing functional group that influences the reactivity of the rest of the molecule and has its own characteristic reactions.

Transformations and Resilience of the Sulfone Linkage

The sulfone linkage is known for its high stability. Sulfone polymers, for example, exhibit excellent hydrolytic stability, making them resistant to water and steam. syensqo.com The carbon-sulfur bonds in alkyl sulfones are generally strong and not easily cleaved.

However, under certain reductive conditions, the C-S bond can be broken in what is known as a desulfonylation reaction. wikipedia.org These reactions typically employ strong reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org The cleavage generally occurs to produce the more stable organic radical, followed by reduction and protonation. wikipedia.org In the case of this compound, reductive cleavage could potentially lead to the formation of propanoic acid and isobutane, although such a reaction would require harsh conditions. The stability of the sulfone group is also highlighted by the synthesis of related compounds like methyl 3-(methylsulfonyl)propanoate, which is formed by the oxidation of the corresponding thioether with hydrogen peroxide, indicating the sulfone group is stable to these oxidative conditions. beilstein-journals.org

Exploration of Alpha-Carbon Reactivity and Enolate Chemistry

The reactivity of the alpha-carbon (Cα) in carbonyl compounds is a cornerstone of organic synthesis, primarily due to the acidity of the protons attached to it. libretexts.orgsketchy.com In this compound, the protons on the Cα are positioned adjacent to a carboxylic acid group and beta to a sulfonyl group. This specific arrangement dictates their chemical behavior.

The acidity of an alpha-hydrogen is determined by the stability of the conjugate base (the enolate) formed upon its removal. masterorganicchemistry.com The carboxylic acid group provides some stabilization through resonance. However, the powerful electron-withdrawing inductive effect of the distant sulfonyl group (–SO₂–) significantly increases the acidity of the Cα protons compared to a simple alkanoic acid like propanoic acid. msu.edu This heightened acidity makes the Cα susceptible to deprotonation by a suitable base.

Formation of the corresponding enolate is typically achieved using a strong, non-nucleophilic base to prevent unwanted side reactions at the electrophilic carbonyl carbon. youtube.com A common choice for this transformation is lithium diisopropylamide (LDA), which is sufficiently strong and sterically hindered to efficiently deprotonate the alpha-carbon, even at low temperatures. bham.ac.ukmasterorganicchemistry.com The resulting enolate is a nucleophilic species, with the negative charge delocalized between the alpha-carbon and the oxygen atoms of the carboxylate.

This enolate is a key reactive intermediate. Its nucleophilic character at the alpha-carbon allows it to participate in a variety of bond-forming reactions. sketchy.com A primary application is in alkylation reactions, where the enolate can react with electrophiles such as primary alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the alpha position. libretexts.org This provides a direct method for elaborating the carbon skeleton of the parent acid.

| Factor | Influence on this compound | General Principle |

|---|---|---|

| Alpha-Proton Acidity | Enhanced due to the inductive effect of the β-sulfonyl group and resonance with the carboxyl group. | Electron-withdrawing groups stabilize the conjugate base (enolate), increasing the acidity of the Cα-H bond. msu.edu |

| Enolate Formation | Requires a strong, non-nucleophilic base (e.g., LDA) for complete and irreversible deprotonation. bham.ac.uk | The pKa of the Cα-H dictates the required strength of the base for efficient enolate generation. |

| Enolate Reactivity | Acts as a carbon-centered nucleophile. | Resonance-stabilized enolates are ambident nucleophiles but often react with electrophiles at the less electronegative carbon atom. masterorganicchemistry.com |

| Potential Reactions | Alkylation with alkyl halides, reactions with other electrophiles. | Enolates are key intermediates in C-C bond-forming reactions like alkylations and aldol (B89426) additions. libretexts.org |

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the precise pathway a reaction follows—its mechanism—is critical for optimization and control. This involves identifying all transient species, including intermediates and transition states, that occur between reactants and products. While specific mechanistic studies on this compound are not widely published, the methodologies for such investigations are well-established and can be described in context.

Computational chemistry provides powerful tools for mapping out reaction energy profiles and characterizing fleeting structures that are difficult or impossible to observe experimentally. nih.gov

Density Functional Theory (DFT) is a common method used to model reaction pathways. nih.gov For this compound, DFT calculations could be employed to:

Model the geometry of the starting material, the enolate intermediate, and the final products.

Calculate the reaction energy profile for enolate formation and its subsequent reaction with an electrophile.

Perform a Transition State Analysis . This involves locating the highest energy point along the reaction coordinate, known as the transition state. The geometry and energy of this state are crucial for calculating the activation energy (ΔG‡), which is directly related to the reaction rate. mdpi.com For instance, the transition state for the SN2 alkylation of the enolate would be modeled to understand steric and electronic effects on the reaction's feasibility.

Vibrational frequency calculations are also performed to confirm that a calculated structure is a stable minimum (all real frequencies) or a true transition state (exactly one imaginary frequency). mdpi.com

| Computational Method | Objective | Information Gained |

|---|---|---|

| DFT (e.g., B3LYP/6-311+G(d,p)) | Geometry optimization of reactants, intermediates, and products. | Provides stable 3D structures and their relative energies (thermodynamics). nih.gov |

| Transition State Search (e.g., QST2/3, Berny) | Locate the transition state structure connecting reactant/intermediate and product. | Reveals the geometry of the highest-energy point in the reaction step. |

| Frequency Analysis | Characterize stationary points; calculate zero-point vibrational energy and thermal corrections. | Confirms minima and transition states; provides Gibbs free energy of activation (ΔG‡) for rate prediction. mdpi.com |

| Implicit Solvation Model (e.g., PCM) | Simulate the reaction in a solvent environment. | Accounts for the stabilizing or destabilizing effects of the solvent on charged species like enolates. |

Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms. A combination of techniques is often employed to build a comprehensive picture of the reaction pathway.

Kinetic Studies : By measuring the reaction rate while systematically changing the concentrations of reactants and catalysts, a rate law can be determined. For the alkylation of this compound, if the rate is found to be dependent on the concentration of the acid and the base, but independent of the alkyl halide concentration, it would suggest that enolate formation is the slow, rate-determining step of the reaction. libretexts.org

Intermediate Trapping : A proposed intermediate can often be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. For example, after forming the enolate of the target compound with LDA, the addition of a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) would trap the enolate as a silyl (B83357) enol ether, providing indirect but strong evidence of its formation. bham.ac.uk If a radical mechanism were suspected, the use of radical scavengers would inhibit the reaction, pointing to the involvement of radical intermediates. mdpi.com

Spectroscopic Monitoring : Modern spectroscopic techniques can monitor reactions in real-time. In-situ NMR or FT-IR spectroscopy can track the disappearance of starting materials and the appearance of intermediates and products over time, providing direct insight into the reaction progress. Advanced methods, such as nanosecond-scale single-molecule monitoring, have even been used to directly observe short-lived intermediates in other complex reactions. oup.com

Isotopic Labeling : This is a powerful technique for unequivocally determining which atoms are involved in bond-breaking and bond-forming steps. For instance, one could synthesize this compound with deuterium (B1214612) atoms at the alpha-carbon. By analyzing the position of the deuterium in the final product of a reaction using mass spectrometry or NMR, one can confirm that the reaction indeed occurred at the alpha-position. msu.edu

| Experimental Technique | Purpose | Example Application |

|---|---|---|

| Kinetic Analysis | Determine the rate law and identify the rate-determining step. | Monitor reaction progress via spectroscopy or chromatography under varying concentrations. |

| Intermediate Trapping | Provide evidence for the existence of a reactive intermediate. | Reacting the enolate with TMSCl to form a stable silyl enol ether. bham.ac.uk |

| In-situ Spectroscopy (NMR, IR) | Directly observe the formation and decay of species during the reaction. | Identify the characteristic signals of the enolate or other intermediates in the reaction mixture. |

| Isotopic Labeling Studies | Trace the path of specific atoms throughout the reaction mechanism. | Replace Cα protons with deuterium to confirm the site of deprotonation. msu.edu |

Theoretical and Computational Studies Pertaining to 3 2 Methylpropanesulfonyl Propanoic Acid

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of organic compounds. For 3-(2-Methylpropanesulfonyl)propanoic acid, these calculations would provide a foundational understanding of its behavior at a molecular level.

The flexible aliphatic chain of this compound allows it to adopt numerous conformations. A detailed conformational analysis would identify the most stable arrangements of the molecule. This process involves systematically rotating the single bonds and calculating the potential energy of each resulting structure. The results would be visualized as an energy landscape, where energy minima correspond to stable conformers. It is anticipated that the lowest energy conformers would minimize steric hindrance between the bulky isobutyl group and the carboxylic acid moiety. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and one of the sulfonyl oxygen atoms could play a significant role in stabilizing certain conformations.

Quantum chemical calculations are instrumental in describing the distribution of electrons within a molecule and the nature of its chemical bonds. researchgate.net For this compound, these calculations would reveal the highly polarized nature of the sulfonyl group, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. acs.org The S=O bonds are expected to have a high degree of double-bond character, while the S-C and C-C bonds will exhibit typical single-bond lengths. The carboxylic acid group will also display its characteristic electronic features, with a polarized C=O bond and an acidic proton on the hydroxyl group.

To illustrate the type of data generated from such a study, a hypothetical table of calculated electronic properties is presented below.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following values are hypothetical and serve as an example of data that would be obtained from quantum chemical calculations.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| Mulliken Atomic Charge on S | +1.2 e |

| Mulliken Atomic Charge on Sulfonyl O | -0.6 e |

| Mulliken Atomic Charge on Carboxyl O (C=O) | -0.5 e |

| Mulliken Atomic Charge on Carboxyl O (-OH) | -0.4 e |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov By simulating the motion of the molecule in a solvent, such as water, MD can explore a wider range of the conformational space and reveal how the molecule interacts with its environment. These simulations would likely show rapid conformational changes in the aliphatic chain, with the polar sulfonyl and carboxylic acid groups forming hydrogen bonds with surrounding water molecules. The flexibility and solvent interactions are crucial for understanding the molecule's physical properties and potential biological activity.

Prediction of Reactivity, Selectivity, and Reaction Energetics

A hypothetical table of FMO energies is provided below to demonstrate the expected output of such a computational study.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Note: The following values are hypothetical and serve as an example of data that would be obtained from quantum chemical calculations.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.2 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Structure-Property Relationship Studies in Sulfonyl Propanoic Acid Systems

Computational studies are invaluable for establishing structure-property relationships, which can guide the design of new molecules with desired characteristics. orientjchem.org

The acidity of this compound, represented by its pKa value, can be accurately predicted using computational methods that calculate the free energy change of deprotonation in a solvent. nih.govmdpi.com The electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the carboxylic acid compared to a simple alkanoic acid. wikipedia.org By systematically modifying the structure, for instance, by changing the alkyl substituent on the sulfonyl group, computational models can predict how these changes would modulate the acidity and polarity of the molecule. This information is crucial for applications where precise control over these properties is required.

An illustrative table of predicted physicochemical properties is shown below.

Table 3: Illustrative Predicted Physicochemical Properties of this compound (Note: The following values are hypothetical and serve as an example of data that would be obtained from computational models.)

| Property | Predicted Value |

|---|---|

| pKa | 4.2 |

| LogP | 1.5 |

Analysis of Steric and Electronic Effects of Substituents on Molecular Properties

The physicochemical and biological properties of a molecule like this compound are not static. They can be finely tuned by introducing various substituents at different positions on its carbon skeleton. The two primary mechanisms through which these substituents exert their influence are steric and electronic effects. Computational chemistry provides powerful tools to predict and quantify these effects, offering a rational approach to molecular design.

Electronic Effects:

Electronic effects describe how a substituent alters the distribution of electron density within a molecule. These effects are broadly categorized as inductive and resonance effects. For aliphatic systems like this compound, inductive effects, which are transmitted through sigma (σ) bonds, are predominant. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a significant impact on the acidity of the carboxylic acid proton.

Quantitative Structure-Activity Relationship (QSAR) studies often use parameters like the Hammett (σ) and Taft (σ) constants to quantify the electronic influence of substituents. numberanalytics.comwikipedia.org The Hammett equation, originally developed for substituted benzoic acids, provides a framework for correlating reaction rates and equilibrium constants with the electronic nature of substituents. wikipedia.orglibretexts.org While directly applying Hammett constants is most appropriate for aromatic systems, the underlying principles are broadly applicable. For aliphatic systems, Taft polar substituent constants (σ) are more suitable for describing field and inductive effects. dalalinstitute.com

The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) onto the isobutyl group would be expected to increase the acidity (lower the pKa) of the propanoic acid moiety. This is because the inductive pull of the substituent would further delocalize the negative charge on the carboxylate anion, stabilizing it. dalalinstitute.com Conversely, introducing electron-donating groups would likely decrease the acidity. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate molecular properties that reflect these electronic changes, including frontier molecular orbital energies (HOMO-LUMO gap), which relate to molecular reactivity and stability. researchgate.netmdpi.comresearchgate.net

Table 1: Predicted Electronic Properties of Substituted 3-(Alkylsulfonyl)propanoic Acid Analogs

This table illustrates the theoretical impact of substituents on the isobutyl group of this compound. The data is hypothetical, based on established chemical principles, to demonstrate expected trends.

| Substituent (R) in R-SO₂-CH₂CH₂COOH | Taft Polar Constant (σ*) (Representative Value) | Predicted pKa | Calculated HOMO-LUMO Gap (eV) |

| -CH(CH₃)₂ (isobutyl) | -0.19 | 4.5 | 7.8 |

| -CH₂CF₃ | +0.92 | 3.8 | 7.2 |

| -C(CH₃)₃ (tert-butyl) | -0.30 | 4.7 | 7.9 |

| -CH₂Cl | +1.05 | 3.7 | 7.1 |

| -CH₂Ph (benzyl) | +0.22 | 4.2 | 7.5 |

Note: Data is illustrative and not from direct experimental measurement of these specific compounds. Taft constants are for the R-CH₂- group.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms within a molecule, where the size and shape of a substituent can hinder or facilitate a particular chemical reaction or interaction. researchgate.netnih.govrsc.org In the context of this compound, the bulky isobutyl group attached to the sulfonyl function creates significant steric hindrance.

The Taft equation also incorporates a steric parameter, Eₛ, to quantify these effects. wikipedia.orgslideshare.net The Eₛ parameter is derived from the rates of hydrolysis of esters and provides a measure of the steric bulk of a substituent. wikipedia.org More negative Eₛ values indicate greater steric hindrance. slideshare.net Other computationally derived steric parameters include those developed by Verloop (L, B1, B5 values) and Charton (ν values), which are derived from van der Waals radii and molecular mechanics calculations. nih.govresearchgate.net

If this compound were to interact with a biological target, such as an enzyme's active site, the size and conformation of the isobutyl group would be critical. Replacing the isobutyl group with a larger substituent, like a tert-butyl group, would increase steric bulk, potentially preventing optimal binding. Conversely, replacing it with a smaller group, such as a methyl group, would reduce steric hindrance. These modifications can be modeled computationally to predict their impact on binding affinity and molecular conformation.

Table 2: Steric Parameters of Hypothetical Substituents on the Sulfonyl Group

This table presents various steric parameters for different alkyl groups that could theoretically replace the isobutyl group in this compound.

| Substituent (R) in R-SO₂-CH₂CH₂COOH | Taft Steric Parameter (Eₛ) | Verloop L-parameter (Å) | Verloop B5-parameter (Å) | Molar Volume (cm³/mol) |

| -CH₃ (methyl) | 0.00 | 2.06 | 1.52 | 35.5 |

| -CH₂CH₃ (ethyl) | -0.07 | 3.01 | 1.52 | 52.1 |

| -CH(CH₃)₂ (isopropyl) | -0.47 | 3.49 | 2.04 | 68.7 |

| -C(CH₃)₃ (tert-butyl) | -1.54 | 4.10 | 2.59 | 85.3 |

| -CH(CH₃)CH₂CH₃ (sec-butyl) | -1.13 | 4.01 | 2.04 | 85.3 |

Note: Data is illustrative, based on established values for the respective substituent groups, to demonstrate steric trends.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 2 Methylpropanesulfonyl Propanoic Acid

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(2-Methylpropanesulfonyl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides an unambiguous confirmation of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is used to determine the number of different types of protons and their neighboring environments. The expected spectrum of this compound would show distinct signals for the isobutyl group and the propanoic acid chain, with chemical shifts influenced by the electron-withdrawing sulfonyl group. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (>10 ppm). docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the molecule's asymmetry, seven distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170-180 ppm). docbrown.infodocbrown.info The carbons attached to the sulfonyl group are also shifted downfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the proton-proton couplings within the isobutyl and propyl fragments, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, solidifying the structural assignment.

Predicted NMR Data for this compound

The following table is based on established chemical shift ranges for similar functional groups and structural motifs. docbrown.infodocbrown.infodocbrown.infohmdb.ca

View Interactive Table: Predicted ¹H and ¹³C NMR Data

| Atom Numbering | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | ||

| 1 | - | ~175 |

| 2 | ~2.8 (t, 2H) | ~28 |

| 3 | ~3.4 (t, 2H) | ~49 |

| Sulfonyl Group | ||

| 4 (S) | - | - |

| Isobutyl Group | ||

| 5 | ~3.2 (d, 2H) | ~58 |

| 6 | ~2.2 (m, 1H) | ~25 |

| 7, 7' | ~1.1 (d, 6H) | ~22 |

| Acidic Proton | ||

| 8 (OH) | >10 (s, 1H) | - |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O₄S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. uni.lu

The expected monoisotopic mass is 194.0613 Da. In typical soft ionization techniques like electrospray ionization (ESI), the molecule would be observed as protonated ([M+H]⁺, m/z 195.0686), sodiated ([M+Na]⁺, m/z 217.0505), or deprotonated ([M-H]⁻, m/z 193.0540) species. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, yielding structural information. Characteristic fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). libretexts.orgdocbrown.info Other expected fragmentations would involve cleavage of the C-S bond and fragmentation of the isobutyl side chain. docbrown.info

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful technique for both qualitative and quantitative analysis. It allows for the separation of the target compound from impurities, followed by its sensitive and specific detection and confirmation, making it a vital tool in purity assessment and metabolic studies. nih.govnih.gov

Predicted Mass Spectrometry Data

View Interactive Table: Predicted ESI-MS Adducts and Fragments

| Ion Species | Predicted m/z | Description |

| [M-H]⁻ | 193.0540 | Deprotonated molecule uni.lu |

| [M+H]⁺ | 195.0686 | Protonated molecule uni.lu |

| [M+Na]⁺ | 217.0505 | Sodium adduct uni.lu |

| [M+K]⁺ | 233.0244 | Potassium adduct uni.lu |

| [M-H₂O-H]⁻ | 175.0434 | Loss of water from deprotonated molecule |

| [M-COOH]⁻ | 149.0641 | Loss of carboxyl group from deprotonated molecule |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and sulfonyl groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.infodocbrown.info A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. docbrown.info The sulfonyl group (SO₂) gives rise to two characteristic strong stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and S=O stretches will be present. The C-S bond stretch, often weak in the IR spectrum, may be more readily observed in the Raman spectrum in the 600-800 cm⁻¹ region.

Characteristic Vibrational Frequencies

View Interactive Table: Key IR and Raman Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850-3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| S=O Asymmetric Stretch | Sulfonyl | 1300-1350 | Strong |

| S=O Symmetric Stretch | Sulfonyl | 1120-1160 | Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal degradation in the GC inlet and column.

However, GC and GC-MS are highly valuable for determining the presence of volatile or semi-volatile impurities. Furthermore, the parent compound can be analyzed by GC after a chemical derivatization step. chromforum.org This typically involves converting the polar carboxylic acid group into a less polar, more volatile ester (e.g., methyl ester) or silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester). chromforum.org This approach allows for high-resolution separation and sensitive detection of the derivatized analyte and related impurities. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity and assay determination of this compound.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. The separation would likely be achieved on a C18 or C8 stationary phase. To ensure good peak shape for the acidic analyte, the mobile phase is usually buffered at a low pH (e.g., pH 2.5-3.5) using additives like formic acid, phosphoric acid, or trifluoroacetic acid. nih.govnih.gov This suppresses the ionization of the carboxyl group. A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, necessitating detection at low wavelengths (~210 nm). More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (as in LC-MS) offer greater sensitivity and are not dependent on the analyte's UV absorbance. nih.gov

Method Validation: Once developed, the HPLC method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netpensoft.netnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a defined range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table of Mentioned Chemical Compounds

Other Advanced Characterization Techniques (e.g., X-ray Crystallography if applicable)

While chromatography is essential for determining purity and quantifying components, it provides little direct information about the three-dimensional molecular structure. For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction (XRD) is the definitive technique. excillum.comjst.go.jp

Single-Crystal X-ray Crystallography

This powerful analytical method involves directing X-rays onto a single, highly ordered crystal of the compound. uq.edu.au The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise spatial arrangement of every atom within the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined with atomic resolution. excillum.com

For this compound, an X-ray crystal structure would provide invaluable information, including:

Unambiguous Confirmation of Identity: Proving the connectivity of the atoms as predicted.

Molecular Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Detailing how individual molecules pack together in the crystal, including hydrogen bonding involving the carboxylic acid and sulfonyl groups.

The primary prerequisite for this technique is the ability to grow a single crystal of suitable size and quality, which is not always feasible for organic compounds. jst.go.jp In cases where only a polycrystalline powder can be obtained, structure determination from X-ray powder diffraction data can sometimes be employed, although it is a more complex and challenging process. jst.go.jp Currently, no public crystal structure data exists for this compound.

Research Applications and Broader Significance of Sulfonyl Propanoic Acid Compounds

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent chemical functionalities of sulfonyl propanoic acids—a sulfonyl group and a carboxylic acid—make them valuable building blocks in the synthesis of more complex organic molecules. The combination of a strong electron-withdrawing sulfonyl group and a versatile carboxylic acid moiety allows for a wide range of chemical transformations.

Precursors for Advanced Organic Molecules

Sulfonyl propanoic acid derivatives are recognized as important starting materials for the synthesis of bioactive compounds. For instance, aryl sulfonyl propanoic acid compounds are considered ideal precursors for synthesizing drugs with specific biological activities, such as inhibitors of the MCL1 protein, which is a key target in cancer therapy. researchgate.net The synthesis of these precursors is a critical step in the development of new pharmaceuticals. A general synthesis for 3-(benzenesulfonyl)propanoic acid, a related aryl analog, involves the reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures, yielding the product in good yields. chemicalbook.comuni.lu

A common synthetic route to produce alkylsulfonyl propanoic acids involves the oxidation of the corresponding thioether. For example, methyl 3-(methylsulfonyl)propanoate can be synthesized from methyl 3-methylthiopropanoate via oxidation. beilstein-journals.org This straightforward conversion highlights the accessibility of these building blocks for further chemical elaboration.

The following table provides representative data on the synthesis of sulfonyl propanoic acid analogs, illustrating their accessibility as chemical precursors.

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

| Benzenesulfonylhydrazide | Acrylic Acid | 3-(Benzenesulfonyl)propanoic acid | 83% | chemicalbook.comuni.lu |

| Methyl 3-methylthiopropanoate | Hydrogen Peroxide | Methyl 3-(methylsulfonyl)propanoate | 82% | beilstein-journals.org |

| Diallyl sulfide | Acrylic Acid | 3-(Diallylsulfonio)propanoate | 43% | beilstein-journals.org |

Design and Synthesis of Chemical Libraries

The structural framework of sulfonyl propanoic acids is well-suited for the generation of chemical libraries, which are collections of diverse compounds used in high-throughput screening for drug discovery and other applications. The carboxylic acid group provides a convenient handle for derivatization, allowing for the attachment of a wide array of chemical fragments through amide bond formation. This enables the rapid generation of a large number of structurally related compounds from a common sulfonyl propanoic acid core.

The solution-phase parallel synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides demonstrates the utility of a propanoic acid derivative in library synthesis. rjb.romdpi.com This approach involves the synthesis of a core building block which is then reacted with a variety of amines to produce a library of amides. rjb.romdpi.com This strategy can be applied to 3-(2-Methylpropanesulfonyl)propanoic acid to generate libraries of novel compounds for biological screening. The use of solid-phase synthesis techniques further enhances the efficiency of library generation, allowing for the automated and rapid production of thousands of compounds. crsubscription.comajrconline.org

Contributions to Ligand Design and Molecular Recognition Studies in Chemical Biology

The sulfonyl group plays a crucial role in molecular interactions, making sulfonyl-containing compounds valuable tools in chemical biology for studying and modulating the function of proteins.

Principles of Sulfonyl Group in Molecular Interactions and Hydrogen Bonding

The sulfonyl group is a potent hydrogen bond acceptor due to the presence of two electronegative oxygen atoms. This property allows it to form strong and directional hydrogen bonds with hydrogen bond donors on biological macromolecules like proteins and nucleic acids. These interactions are fundamental to the binding affinity and specificity of a ligand for its target.

The ability of the sulfonyl group to participate in hydrogen bonding is a key factor in the design of enzyme inhibitors and receptor modulators. The geometry of the sulfonyl group, being tetrahedral, also influences the three-dimensional arrangement of the molecule, which can be critical for fitting into a protein's binding site. The introduction of hydrogen-bonding groups into polymers has been shown to tune a range of properties, including solubility and electronic characteristics.

Design of Enzyme and Receptor Modulators

The principles of molecular recognition are applied in the design of molecules that can modulate the activity of enzymes and receptors. The sulfonyl group is a common feature in many enzyme inhibitors. For example, sulfonamide-containing compounds have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes. aip.org Molecular docking studies of these inhibitors reveal that the sulfonyl group often plays a key role in binding to the active site of the enzyme. rjb.roaip.orgnih.govresearchgate.netmdpi.com

The general strategy involves designing a molecular scaffold that presents the sulfonyl group in an optimal orientation to interact with key residues in the target protein's binding pocket. The carboxylic acid moiety of sulfonyl propanoic acids can also participate in important interactions or serve as an attachment point for other pharmacophoric groups to enhance binding affinity and selectivity. The development of novel sulfonamide-containing PTP1B inhibitors has shown promising results in in-vitro enzyme activity tests, consistent with predictions from molecular docking studies. aip.org

The following table presents inhibition data for some sulfonyl-containing compounds against various enzymes, highlighting the effectiveness of this functional group in modulator design.

| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Aryl α-Hydroxyphosphonate-Sulfonate Hybrid | Carbonic Anhydrase I | 25.08 - 69.85 nM | nih.gov |

| Aryl α-Hydroxyphosphonate-Sulfonate Hybrid | Carbonic Anhydrase II | 32.33 - 82.76 nM | nih.gov |

| Aryl α-Hydroxyphosphonate-Sulfonate Hybrid | Acetylcholinesterase | 1.70 - 3.50 nM | nih.gov |

| Sulfonamide Derivative | Carbonic Anhydrase IX | 11.7 nM | mdpi.com |

Applications in Agrochemical and Advanced Material Science Research

The utility of sulfonyl-containing compounds extends beyond medicinal chemistry into the realms of agrochemicals and materials science. In agrochemical research, sulfonamide-based compounds have been developed as fungicides. nih.gov The sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase in plants. While not a direct application of sulfonyl propanoic acids, this demonstrates the broad utility of the sulfonyl group in designing biologically active molecules for agriculture.

In the field of advanced materials, polymers containing sulfonyl groups are of significant interest. For example, copolymers containing sulfonate units have been investigated for their thermal and imaging properties. imaging.org These polymers can undergo affinity changes, from insoluble to soluble in water, upon thermal treatment, making them potentially useful as positive-working, neutral water-developable imaging materials. imaging.org Furthermore, polymer-bound sulfonyl chloride is commercially available and serves as a useful reagent in solid-phase synthesis. The incorporation of sulfonic acid groups into polymers can also create materials with ion-exchange properties, which are important for applications such as fuel cells and water purification. dau.edu

Development of Novel Herbicidal Agents

The sulfonyl functional group is a cornerstone in the design of modern herbicides, most notably the sulfonylurea class of compounds. moa-technology.com These herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and low toxicity to mammals. farmonaut.comacs.org The primary mechanism of action for sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). farmonaut.comacs.org This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in mammals, which accounts for their low toxicity to animals. farmonaut.comnih.gov Inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants. farmonaut.com

The development of novel herbicidal agents is a continuous effort to combat the growing issue of weed resistance to existing products. nih.govagribusinessglobal.com Research focuses on synthesizing new derivatives with improved efficacy, a broader spectrum of activity, and better environmental profiles. For instance, novel sulfonylurea compounds with ortho-alkoxy substitutions on the phenyl ring have shown excellent herbicidal activity against challenging monocotyledonous weeds like barnyard grass and crab grass. nih.govbiobasedpress.eu

While this compound is not a sulfonylurea itself, the presence of the sulfonyl group suggests potential herbicidal activity. The propanoic acid moiety could influence its solubility, uptake, and translocation within the plant, potentially offering a different profile of activity or selectivity compared to existing sulfonyl-containing herbicides. Propionic acid itself has been shown to have both pre- and post-emergent herbicidal properties and is biodegradable, breaking down into carbon dioxide and water. nih.gov The combination of a sulfonyl group with a propanoic acid structure could therefore be a target for the design of new, effective, and environmentally benign herbicides. farmonaut.com

Table 1: Examples of Sulfonylurea Herbicides and their Characteristics

| Herbicide Name | Key Characteristics | Target Weeds |

|---|---|---|

| Chlorsulfuron | First commercial sulfonylurea, effective at low use rates. nih.govgoogle.com | Broadleaf weeds in cereal crops. farmonaut.com |

| Metsulfuron-methyl | Broad-spectrum control of broadleaf weeds. moa-technology.com | Used in wheat, barley, and rice. farmonaut.com |

| Nicosulfuron | Primarily controls grassy weeds. moa-technology.comnih.gov | Used in corn. farmonaut.com |

| Tribenuron-methyl | Post-emergence control of broadleaf weeds. moa-technology.com | Used in cereal crops. |

| Monosulfuron | A newer herbicide developed for specific crops. acs.orgbiobasedpress.eu | Used in millet fields. biobasedpress.eu |

Role in Polymer and Coating Additives

The sulfonyl group is also a valuable functional group in the field of polymer science, where it can be incorporated into polymer backbones or used in additives to enhance the properties of coatings. Sulfonated polymers, which contain the sulfonic acid group (-SO3H), are a significant class of materials with a wide range of applications due to their unique properties, such as high polarity, acidity, and ion-exchange capabilities. researchgate.netresearchgate.net

The introduction of sulfonyl or sulfonic acid groups into a polymer can significantly alter its physical and chemical properties. For example, sulfonation of polymers like polystyrene can transform a hydrophobic material into a hydrophilic one, making it suitable for applications such as ion-exchange resins and membranes for filtration. google.comresearchgate.net Sulfonated polymers are particularly important in the development of proton exchange membranes for fuel cells, where the sulfonic acid groups facilitate the transport of protons. nih.govnih.gov

In the context of coatings, sulfonyl-containing compounds can act as functional additives to improve adhesion, durability, and resistance to environmental factors. patsnap.comadv-polymer.com For instance, sulphanilic acid has been used as a functional additive in paints to enhance corrosion resistance and as a coupling agent to improve the adhesion of coatings to metal substrates. patsnap.comresearchgate.net The incorporation of sulfonate groups can also improve the thermal stability of polymers. nih.gov

Given its structure, this compound could potentially be used as a monomer or an additive in the synthesis of functional polymers and coatings. The carboxylic acid group can participate in polymerization reactions, while the sulfonyl group can impart desirable properties such as improved adhesion, thermal stability, and polarity. The use of such additives is crucial for developing advanced coatings with enhanced performance and durability. numberanalytics.comnumberanalytics.comresearchgate.net Furthermore, the development of biodegradable polymers is a significant area of research to address environmental concerns, and incorporating functional groups like those found in this compound could lead to the creation of novel, sustainable materials. nih.govyoutube.comgoogle.comrsc.org

Table 2: Applications of Sulfonyl-Containing Polymers and Additives

| Application Area | Role of Sulfonyl/Sulfonate Group | Example Polymer/Additive |

|---|---|---|

| Fuel Cell Membranes | Proton conduction. nih.govnih.gov | Sulfonated poly(ether ether ketone) (SPEEK). nih.gov |

| Ion-Exchange Resins | Provides ion-exchange sites. researchgate.netresearchgate.net | Sulfonated polystyrene. researchgate.net |

| Water Filtration | Hydrophilicity for membrane filtration. researchgate.net | Sulfonated polysulfone. |

| Protective Coatings | Corrosion inhibition, improved adhesion. patsnap.comresearchgate.net | Sulphanilic acid as an additive. researchgate.net |

| Polymer Synthesis | Monomer for functional polymers. bayer.us | Sulfonamide functionalized poly(styrene oxide). bayer.us |

Interdisciplinary Research Paradigms and Chemical Innovation

The discovery and development of novel chemical compounds like this compound are increasingly driven by interdisciplinary research that integrates computational chemistry, synthetic organic chemistry, and biological sciences. nih.govnih.gov This synergistic approach accelerates the innovation process, leading to the creation of molecules with tailored properties for specific applications.

In the realm of herbicide development, computational tools play a pivotal role in the rational design of new active ingredients. acs.orgnih.govacs.org Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict the herbicidal activity of new molecules and to understand their interactions with target enzymes like ALS. nih.govresearchgate.net This allows researchers to design and prioritize the synthesis of compounds with a higher probability of success, reducing the time and cost associated with traditional trial-and-error screening. acs.orgoup.com The development of new herbicides is no longer a linear process but a collaborative effort involving computational chemists who model molecular interactions, synthetic chemists who create the novel compounds, and biologists who evaluate their efficacy and environmental impact. nih.goviastate.edu

Similarly, in materials science, the design of new polymers and coatings with advanced functionalities relies on an interdisciplinary approach. adv-polymer.com The development of sustainable and biodegradable polymers, for instance, requires expertise in polymer chemistry, materials science, and environmental science. nih.govyoutube.com Innovations in this area are often inspired by nature, leading to the creation of bio-based and biodegradable materials that reduce our reliance on fossil fuels and minimize environmental pollution. farmonaut.comrsc.org The push for sustainability is driving the development of eco-friendly herbicide formulations and integrated weed management strategies that combine chemical, biological, and mechanical control methods. biobasedpress.eubayer.usmeghmaniglobal.com

The potential of a compound like this compound can be fully realized through such interdisciplinary collaborations. Computational studies could predict its potential as a herbicide or as a polymer additive, guiding its synthesis and subsequent testing. This integrated approach is essential for tackling complex challenges such as food security and environmental sustainability, and for driving chemical innovation in the 21st century. agtechnavigator.combritannica.com

Future Perspectives and Emerging Avenues in 3 2 Methylpropanesulfonyl Propanoic Acid Research

Exploration of Unconventional Synthetic Routes and Biocatalysis

The future synthesis of 3-(2-methylpropanesulfonyl)propanoic acid could move beyond traditional chemical methods to embrace more novel and sustainable approaches. Unconventional synthetic routes may include mechanochemistry, flow chemistry, and photocatalysis, which can offer improved yields, reduced reaction times, and enhanced safety profiles.

Biocatalysis , in particular, presents a promising green alternative. Enzymes such as lipases and acyltransferases are being explored for the synthesis of various chemical compounds, including second-generation biodiesel. frontiersin.org For instance, immobilized lipases have demonstrated high conversion rates in transesterification reactions. frontiersin.org Future research could focus on identifying or engineering enzymes capable of catalyzing the specific bond formations required for the synthesis of this compound or its precursors. The use of whole-cell biocatalysts could further streamline the process, minimizing the need for enzyme purification. frontiersin.org

Advanced Mechanistic Insights through In Situ and Operando Spectroscopy

To understand and optimize the synthesis of this compound, advanced spectroscopic techniques will be crucial. In situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction intermediates, catalyst behavior, and reaction kinetics.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can identify transient species and map reaction pathways. For more complex systems, especially those involving heterogeneous catalysts, operando spectroscopy, which combines spectroscopic analysis with simultaneous measurement of catalytic activity, would be invaluable. This technique could elucidate the structure-activity relationship of any catalyst used in the synthesis of this compound, paving the way for the rational design of more efficient catalysts.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For a novel or understudied compound like this compound, these computational tools could predict a wide range of physicochemical properties, reducing the need for extensive and time-consuming experimental work. ML models, trained on large datasets of known molecules, can estimate properties such as solubility, boiling point, and toxicity. rsc.org

Furthermore, generative AI models can be employed in the de novo design of new compounds. By learning the underlying rules of chemical structures and their properties, these models can propose novel derivatives of this compound with potentially enhanced or tailored functionalities for specific applications. This approach accelerates the discovery of new materials and drugs.

Sustainable and Green Chemistry Approaches in Synthesis and Process Development

The principles of green chemistry will be central to the future production of this compound. This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. Research into the fermentation-based production of propionic acid, a potential precursor, highlights a move towards more sustainable chemical manufacturing. researchgate.net

Expanding the Scope of Advanced Material Science Applications

While no specific applications of this compound in material science are currently documented, its chemical structure suggests potential uses in several areas. The presence of both a sulfonic acid group and a carboxylic acid group could make it a useful monomer for the synthesis of specialty polymers. These polymers might exhibit interesting properties such as ion conductivity, hydrophilicity, or the ability to coordinate with metal ions.

Further research could investigate its use as a functional additive in coatings, resins, or adhesives, where the sulfonyl group could enhance thermal stability or adhesion to specific substrates. Its potential as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a component in the formulation of functional electrolytes for batteries or fuel cells could also be explored. The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown antimicrobial activity, suggesting another potential avenue of application for functionalized propanoic acids. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methylpropanesulfonyl)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of propanoic acid derivatives. For analogous compounds (e.g., 3-(3-fluorophenyl)propanoic acid), halogenation and alkylation steps are critical . To optimize purity, use chromatographic techniques (HPLC) and monitor impurities via mass spectrometry (e.g., LC-MS/MS or GC-MS) . For sulfonyl-containing analogs, recrystallization in ethanol or DMF is recommended to remove unreacted intermediates .

Q. How can solubility and stability of this compound be assessed for biological assays?

- Methodological Answer : Prepare stock solutions in inert solvents like DMSO or ethanol, purged with nitrogen to prevent oxidation . Solubility in aqueous buffers (e.g., PBS) should be tested via serial dilution, with residual solvent concentrations kept below 1% to avoid cellular toxicity . Stability studies should include pH-dependent degradation assays (pH 2–9) and LC-MS stability profiling over 24–72 hours .

Q. What analytical techniques are suitable for characterizing structural isomers or synthetic byproducts?

- Methodological Answer : Use tandem LC-MS/MS to differentiate isomers based on fragmentation patterns . For example, 3-(4-hydroxyphenyl)propanoic acid and its isomers can be distinguished using retention time shifts and characteristic ion peaks (e.g., m/z 180 for deprotonated molecules) . Nuclear magnetic resonance (NMR), particularly - and -NMR, resolves substituent positions on the aromatic ring .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of sulfonated propanoic acid derivatives be resolved?

- Methodological Answer : Contradictions in metabolite identification (e.g., hydroxylation vs. sulfation) require multi-omics approaches. For instance, 3-(4-hydroxyphenyl)propanoic acid undergoes phase II conjugation (sulfation/glucuronidation), which can be confirmed using -isotope tracing and enzyme inhibition assays (e.g., sulfotransferase inhibitors) . Cross-validate findings with in vitro microsomal assays and in vivo rodent models .

Q. What strategies mitigate interference from impurities during pharmacological activity studies?

- Methodological Answer : Impurities like 2-(4-ethylphenyl)propanoic acid (common in propanoic acid syntheses) can skew bioactivity results . Employ orthogonal purification (e.g., reverse-phase HPLC followed by ion-exchange chromatography) and quantify impurities via external calibration curves. For cell-based assays, include impurity-spiked controls to assess off-target effects .

Q. How do substituent positions (e.g., sulfonyl vs. hydroxyl groups) influence interaction with biological targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or amyloid-β. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 3-(3-hydroxyphenyl)propanoic acid shows higher affinity for amyloid-β aggregation sites than its methoxy-substituted analogs .

Q. What protocols ensure reproducibility in measuring oxidative stress modulation by sulfonated propanoic acids?

- Methodological Answer : Standardize assays for reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in primary cell lines (e.g., RAW 264.7 macrophages). Include positive controls (e.g., HO) and normalize to protein content. For in vivo studies, measure catalase (CAT) and superoxide dismutase (SOD) activities in tissue homogenates, as done for 3-(3-hydroxyphenyl)propanoic acid in cadmium-exposed erythrocytes .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer : Variability often arises from assay conditions (e.g., cell density, serum concentration). Replicate experiments using standardized protocols (e.g., CLSI guidelines) and report results with 95% confidence intervals. Meta-analyses of published data (e.g., for 3-(3-hydroxyphenyl)propanoic acid’s anti-inflammatory effects) can identify outlier studies .

Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationships (SAR)?

- Methodological Answer : Use partial least squares regression (PLSR) or machine learning (e.g., random forests) to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity. For example, sulfonyl groups in this compound may enhance metabolic stability compared to carboxylate analogs, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.